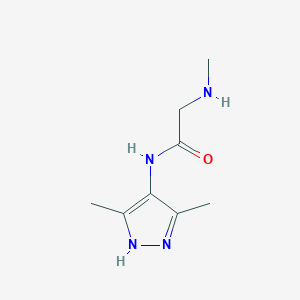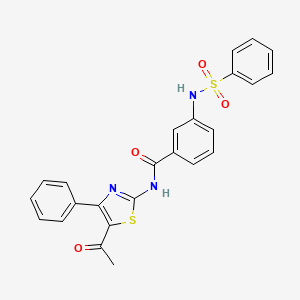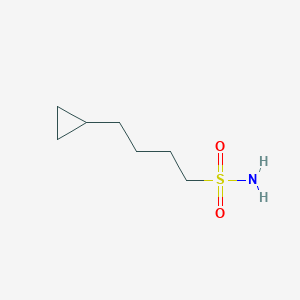![molecular formula C13H11NO5 B2782920 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid CAS No. 1351800-12-8](/img/structure/B2782920.png)
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid, also known as MDQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MDQ belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various signaling pathways and enzymes involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce apoptosis via the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and antioxidant properties, reduce the risk of atherosclerosis, and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Orientations Futures
The potential therapeutic applications of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid are still being explored, and there are several future directions for research. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its analogs to better understand their pharmacological effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Méthodes De Synthèse
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid can be synthesized using various methods. One of the most commonly used methods involves the condensation of 2-methoxyaniline and 2,3-dihydroxybenzoic acid, followed by cyclization and oxidation. Another method involves the condensation of 2,3-dihydroxybenzoic acid and 2-methoxyaniline, followed by cyclization and oxidation.
Applications De Recherche Scientifique
9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
9-methoxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-10-6-9(13(15)16)14-8-5-12-11(4-7(8)10)18-2-3-19-12/h4-6H,2-3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJCBBWMCVDGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)



![6-(difluoromethyl)-N-[6-ethoxy-2-(3-hydroxy-3-methylbutyl)indazol-5-yl]pyridine-2-carboxamide](/img/structure/B2782842.png)
![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)
![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)


![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782853.png)

